molecular formula C12H20N6O3 B14143758 2-N-(2-methylpropyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine CAS No. 5290-94-8

2-N-(2-methylpropyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

Cat. No.: B14143758
CAS No.: 5290-94-8
M. Wt: 296.33 g/mol
InChI Key: KNAUITHNWVKNLS-UHFFFAOYSA-N
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Description

2-N-(2-methylpropyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group, a morpholine ring, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2-methylpropyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Substitution with Morpholine: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

    Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-N-(2-methylpropyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-N-(2-methylpropyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-N-(2-methylpropyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The morpholine ring may enhance the compound’s ability to cross biological membranes, facilitating its interaction with intracellular targets. The isobutyl group can influence the compound’s hydrophobicity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-N-(2-methylpropyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, morpholine ring, and isobutyl group in a single molecule allows for a diverse range of interactions and applications that are not commonly observed in other similar compounds.

Properties

CAS No.

5290-94-8

Molecular Formula

C12H20N6O3

Molecular Weight

296.33 g/mol

IUPAC Name

2-N-(2-methylpropyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C12H20N6O3/c1-8(2)7-14-12-15-10(13)9(18(19)20)11(16-12)17-3-5-21-6-4-17/h8H,3-7H2,1-2H3,(H3,13,14,15,16)

InChI Key

KNAUITHNWVKNLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=C(C(=N1)N2CCOCC2)[N+](=O)[O-])N

Origin of Product

United States

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